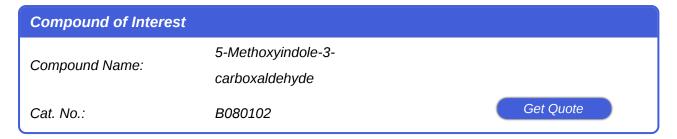


# Spectroscopic Data Analysis of 5-Methoxyindole-3-carboxaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methoxyindole-3-carboxaldehyde** (CAS No: 10601-19-1), a significant intermediate in organic and pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

### **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for **5-Methoxyindole-3-carboxaldehyde** and its closely related analogs. This information is crucial for substance identification, purity assessment, and structural elucidation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Precise, publicly available <sup>1</sup>H and <sup>13</sup>C NMR data for **5-Methoxyindole-3-carboxaldehyde** is limited. Therefore, data from a closely related analog, 5-iodo-6-methoxy-1H-indole-3-carbaldehyde, is presented below to provide a representative spectrum. The structural similarities suggest that the chemical shifts and coupling patterns will be comparable.

Table 1: Representative <sup>1</sup>H NMR Data for a **5-Methoxyindole-3-carboxaldehyde** Analog



Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
12.05	S	NH (indole)
9.86	S	CHO (aldehyde)
8.45	S	H-2
8.19	d	H-4
7.08	S	H-7
3.86	S	ОСН₃

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Table 2: Representative <sup>13</sup>C NMR Data for a **5-Methoxyindole-3-carboxaldehyde** Analog

Solvent: DMSO-d<sub>6</sub>, Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
185.0	C=O (aldehyde)
154.3	C-5
138.0	C-7a
130.6	C-2
120.2	C-3a
117.2	C-3
95.2	C-6
80.8	C-4
56.5	OCH <sub>3</sub>

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]



### Infrared (IR) Spectroscopy

The following table details the characteristic infrared absorption bands for a closely related analog, providing insight into the functional groups present in **5-Methoxyindole-3-carboxaldehyde**.

Table 3: Representative IR Absorption Data for a 5-Methoxyindole-3-carboxaldehyde Analog

Wavenumber (cm⁻¹)	Intensity	Assignment
3107	Strong, Broad	N-H Stretch (indole)
3005	Medium	C-H Stretch (aromatic)
2924	Medium	C-H Stretch (aliphatic -CH₃)
2756	Medium	C-H Stretch (aldehyde)
1638	Strong	C=O Stretch (aldehyde)
1568, 1521	Medium	C=C Stretch (aromatic)
1226	Strong	C-O Stretch (aryl ether)

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

### **Mass Spectrometry (MS)**

The mass spectrum of **5-Methoxyindole-3-carboxaldehyde** provides critical information regarding its molecular weight and fragmentation pattern.

Table 4: GC-MS Data for **5-Methoxyindole-3-carboxaldehyde** 

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
175	100% (Base Peak)	[M] <sup>+</sup> (Molecular Ion)
174	High	[M-H]+
132	High	[M-CHO-CH₃]+



Source: PubChem.[2]

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Materials:

- 5-Methoxyindole-3-carboxaldehyde (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)
- NMR tube (5 mm diameter)
- Pipette
- · Vortex mixer

#### Procedure:

- Accurately weigh the sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Mix the sample thoroughly using a vortex mixer until the solid is completely dissolved.
- Using a pipette, transfer the solution into a clean NMR tube.
- Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the <sup>1</sup>H spectrum, followed by the <sup>13</sup>C spectrum, using standard instrument parameters.



### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

#### Materials:

- 5-Methoxyindole-3-carboxaldehyde (a small amount of solid)
- FTIR spectrometer with an ATR accessory
- Spatula

#### Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample onto the center of the ATR crystal.
- Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- Clean the ATR crystal thoroughly after the measurement.

### **Mass Spectrometry**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:



#### • 5-Methoxyindole-3-carboxaldehyde

- Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
- GC-MS instrument equipped with an electron ionization (EI) source

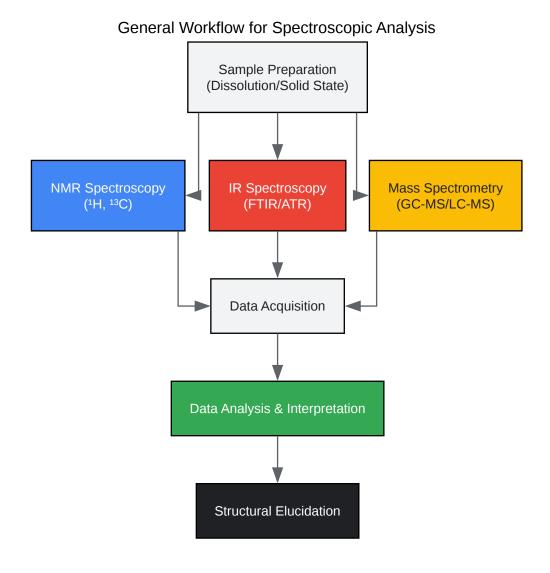
#### Procedure:

- Prepare a dilute solution of the sample in a suitable volatile solvent.
- Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
- As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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Caption: A flowchart illustrating the typical process for analyzing a chemical compound using various spectroscopic techniques.

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